N-(4-fluorophenyl)-3-(phenylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
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Overview
Description
N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorophenyl group, and a phenylamino group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE include:
- N-(4-BROMOPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE
- N-(4-CHLOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds .
This detailed article provides a comprehensive overview of N-(4-FLUOROPHENYL)-11-DIOXO-3-(PHENYLAMINO)-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H15FN2O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-anilino-N-(4-fluorophenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-10-12-16(13-11-14)24-21(25)20-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)28(20,26)27/h1-13,23H,(H,24,25) |
InChI Key |
TWDIDPWEQXTHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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